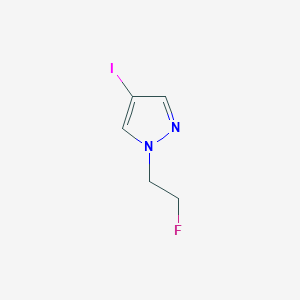

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoroethyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGJEDPZOJQFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility Landscape of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole: A Technical Guide for Drug Development Professionals

Abstract

1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its strategic importance lies in the versatile reactivity of the C-I bond for cross-coupling reactions and the influence of the fluoroethyl group on metabolic stability and binding interactions.[3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This in-depth guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, offering a predictive framework and detailed experimental protocols for its characterization.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development.[4][5] For a synthetic intermediate like 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, solubility dictates the choice of reaction conditions, influences reaction kinetics, and is a key determinant in the efficiency of purification processes such as crystallization and chromatography. In later stages, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation options. This guide will delve into the specific solubility characteristics of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, providing researchers with the necessary knowledge to optimize its handling and application.

Physicochemical Properties of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole: A Predictive Analysis

While specific experimental data for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not extensively published, we can infer its properties and solubility behavior by examining its structural components and comparing it to related molecules.

Molecular Structure:

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole may not be readily available, it is prudent to handle it with the same precautions as other halogenated pyrazole derivatives. [6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [9]* Storage: Store in a tightly sealed container in a cool, dry place. [10]

Conclusion

A comprehensive understanding of the solubility of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is crucial for its effective application in pharmaceutical research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed experimental protocols for its accurate determination. By applying these principles and methods, researchers can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the successful development of novel therapeutics.

References

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- University of the Pacific. (n.d.). Experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and.

- Unknown. (n.d.).

- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.

- ChemScene. (n.d.). 1443278-85-0 | 1-(2-Fluoroethyl)-4-iodo-3-methyl-1H-pyrazole.

- PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.

- Sigma-Aldrich. (2026, January 6).

- BLDpharm. (n.d.). 398152-63-1|1-(2-Fluoro-ethyl)-4-iodo-1h-pyrazole.

- Solubility of Things. (n.d.). Pyrazole.

- BASF. (2026, February 6).

- ResearchGate. (2025, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.

- Unknown. (n.d.).

- MySkinRecipes. (n.d.). 1-(2,2-Difluoroethyl)-4-iodo-1h-pyrazole-3-carboxylicacid.

- INDOFINE Chemical Company, Inc. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

- Thermo Fisher Scientific. (2025, September 22).

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PubMed. (2017, January 15). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.

- PubChem. (n.d.). 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole | C5H5F2IN2 | CID 155821301.

- Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

- PubChem. (n.d.). 1-(2-chloroethyl)-4-iodo-1H-pyrazole | C5H6ClIN2 | CID 22064205.

- Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.

- Hoffman Fine Chemicals. (n.d.). 1049730-39-3 | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. indofinechemical.com [indofinechemical.com]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Physicochemical Characterization of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole: Emphasis on Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their physicochemical properties, such as melting and boiling points, are fundamental to their synthesis, purification, formulation, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of this novel compound, addressing the absence of readily available experimental data through predictive methods and established experimental protocols.

Substituted pyrazoles are recognized as versatile scaffolds in organic synthesis and medicinal chemistry.[1][2] The specific substitutions on the pyrazole ring, in this case, a 2-fluoroethyl group at the N1 position and an iodine atom at the C4 position, are expected to significantly influence its intermolecular forces and, consequently, its physical properties. The introduction of a fluorine atom can modulate properties like lipophilicity and metabolic stability, while the iodine atom provides a site for further chemical modification, for instance, through cross-coupling reactions.[3]

Given the novelty of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, this document will not only explore predictive approaches to estimate its melting and boiling points but will also provide detailed, field-proven methodologies for their empirical determination.

Physicochemical Properties: A Theoretical Framework

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces.[4] For 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, several structural features contribute to these interactions:

-

The Pyrazole Core: The pyrazole ring itself is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[1][5] This structure gives rise to dipole-dipole interactions. The parent pyrazole is a colorless crystalline solid with a melting point of 70°C and a boiling point of 188°C.[5]

-

The 2-Fluoroethyl Group: The presence of a fluorine atom, the most electronegative element, introduces a significant dipole moment into the ethyl side chain. This enhances dipole-dipole interactions.

-

The Iodine Atom: Iodine, being a large and polarizable atom, contributes to London dispersion forces. These forces increase with the size and surface area of the molecule.

-

Molecular Weight: The molecular weight of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is substantial, which generally correlates with higher melting and boiling points due to increased van der Waals forces.[4]

The interplay of these factors—dipole-dipole interactions from the pyrazole ring and the fluoroethyl group, and London dispersion forces enhanced by the iodine atom and overall molecular size—will determine the energy required to transition from the solid to the liquid state (melting) and from the liquid to the gaseous state (boiling).

Predictive Analysis of Melting and Boiling Points

In the absence of experimental data, computational methods serve as a valuable tool for estimating the physicochemical properties of novel compounds.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties.[6] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point. For instance, a predicted boiling point of 338.8±32.0 °C has been reported for a structurally related compound, ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate, highlighting the utility of such predictive tools.[7]

Machine Learning and Natural Language Processing

More advanced predictive models utilize machine learning and natural language processing (NLP).[8][9] These approaches can "learn" from vast datasets of known compounds and their properties to make accurate predictions for new molecules. By representing the chemical structure as a language, these models can capture complex relationships between structure and properties that may be missed by traditional QSPR methods.[8]

Table 1: Predicted Physicochemical Properties of Related Pyrazole Derivatives

| Compound | Predicted Boiling Point (°C) | Prediction Method Reference |

| ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate | 338.8 ± 32.0 | ChemicalBook[7] |

| 1-(2-chloroethyl)-4-iodo-1H-pyrazole | Not Available | - |

| 4-Iodopyrazole | Not Available | - |

Note: Experimental data for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not publicly available. The values presented are for structurally similar compounds and are for illustrative purposes.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment.[10]

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid.[10] Impurities typically cause a depression and broadening of the melting range.[11]

Protocol for Melting Point Determination using a Digital Apparatus:

-

Sample Preparation: Finely powder a small amount of dry 1-(2-fluoroethyl)-4-iodo-1H-pyrazole.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Set the heating rate to 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.[10] For a pure compound, this range should be narrow (0.5-2°C).[10]

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for the experimental determination of a compound's melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][12]

Protocol for Micro Boiling Point Determination:

-

Sample Preparation: Place a few drops of liquid 1-(2-fluoroethyl)-4-iodo-1H-pyrazole into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath).

-

Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation and Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

Synthesis and Purity Considerations

The accurate determination of melting and boiling points is contingent on the purity of the sample. The synthesis of 4-iodopyrazoles can be achieved through various methods, including the iodination of the pyrazole ring.[3][13] It is imperative to purify the synthesized 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, for example, by recrystallization or chromatography, to remove any starting materials, byproducts, or residual solvents. The purity of the compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) prior to the determination of its physical properties.

Conclusion

While experimental data for the melting and boiling points of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole are not currently available in the public domain, this guide provides a robust framework for their determination. By leveraging theoretical principles, predictive modeling, and established experimental protocols, researchers can accurately characterize this and other novel compounds. The data obtained from these methods are essential for advancing the development of new pyrazole-based therapeutics.

References

-

ACS Publications. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. [Link]

-

Organic Chemistry: How to... Predicting boiling and melting points. [Link]

-

ResearchGate. Prediction of boiling points of organic compounds by QSPR tools. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SlideShare. Determination of melting and boiling points. [Link]

-

Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

RSC Publishing. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. [Link]

-

Medium. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. [Link]

-

Learning Space. Determination of Melting points and Boiling points. [Link]

-

ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

-

MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

-

YouTube. Determination of the Melting and Boiling Points of Compounds. [Link]

-

ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

-

University of Manitoba. Experiment 1: Melting-point Determinations. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate CAS#: 1856079-15-6 [m.chemicalbook.com]

- 8. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. medium.com [medium.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. athabascau.ca [athabascau.ca]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of Sonogashira Cross-Coupling for Fluoroalkyl-Substituted Pyrazoles

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole . While 4-iodopyrazoles are generally excellent substrates for Palladium-catalyzed coupling due to the weak C–I bond, the presence of the 1-(2-fluoroethyl) side chain introduces a specific liability: base-mediated

To address this, we present three distinct protocols ranging from standard high-throughput conditions to specialized "mild" conditions designed to preserve the fluoroalkyl motif and minimize homocoupling.

Substrate Analysis & Mechanistic Considerations

The Substrate: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole

-

Electronic Character: The pyrazole ring is electron-rich (

-excessive). The C4-Iodine bond is highly reactive toward oxidative addition by Pd(0), often proceeding at room temperature. -

The Liability (Fluoroethyl Group): The

-protons on the ethyl chain (adjacent to the nitrogen) are acidified by the electron-withdrawing fluorine and the pyrazole ring. -

Coordination: The N2 nitrogen of the pyrazole can act as a ligand, potentially poisoning the Pd catalyst if the catalyst loading is too low.

Reaction Optimization Matrix

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. Bidentate ligands like dppf prevent catalyst decomposition at higher temps. |

| Co-Catalyst | CuI (1–5 mol%) | Accelerates the reaction via transmetallation. Essential for room-temperature couplings. |

| Base | Et | CRITICAL: Use organic amine bases. Avoid strong inorganic alkoxides to prevent HF elimination on the fluoroethyl chain. |

| Solvent | THF or DMF | THF allows for milder reflux temps (66°C). DMF promotes solubility but requires aqueous workup. |

| Atmosphere | Argon/Nitrogen | Strictly inert atmosphere is required to prevent O |

Experimental Protocols

Method A: Standard High-Throughput Protocol (Pd/Cu)

Best for: Rapid synthesis, robust alkynes, and initial screening.

Reagents:

-

Substrate: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[3]

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Et

N (excess, acts as solvent) or Et

Procedure:

-

Degassing: Charge a reaction vial with the pyrazole substrate, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed anhydrous THF and Et

N via syringe. -

Addition: Add the terminal alkyne dropwise via syringe at Room Temperature (RT).

-

Reaction: Stir at RT for 4–6 hours.

-

Note: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to protect the fluoroethyl group.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate in vacuo.

-

Purification: Flash chromatography. (Note: Pyrazoles streak on silica; add 1% Et

N to the eluent).

Method B: Copper-Free "Mild" Protocol

Best for: Valuable alkynes prone to homocoupling or if trace Copper contamination is a concern for biological assays.

Reagents:

-

Catalyst: Pd(dppf)Cl

(5 mol%) -

Base: Cs

CO -

Solvent: DMSO or DMF (Anhydrous)

Procedure:

-

Combine substrate, alkyne (1.1 equiv), Pd(dppf)Cl

, and Cs -

Evacuate and backfill with Argon (

). -

Add DMSO via syringe.

-

Heat to 60°C for 12 hours.

-

Why 60°C? Cu-free requires higher energy for the transmetallation-mimicking step, but we stay below the elimination threshold.

-

-

Dilute with water, extract with EtOAc, and purify.[3]

Method C: Aqueous Micellar Protocol (Green/High-Stability)

Best for: Extreme sensitivity, scale-up, and preserving the fluoroethyl group (room temp).

Reagents:

-

Catalyst: Pd(dtbpf)Cl

(2 mol%) or Pd-XPhos G3. -

Surfactant: TPGS-750-M (2 wt % in water).

-

Base: Et

N (3.0 equiv).

Procedure:

-

Prepare a 2 wt % solution of TPGS-750-M in degassed water.

-

Add substrate, alkyne, and catalyst to the aqueous solution.

-

Add Et

N. -

Stir vigorously at Room Temperature for 4–8 hours.

-

Extract with minimal EtOAc (in-flask extraction possible).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol and the catalytic cycle implications.

Caption: Decision tree for protocol selection based on alkyne stability and elimination risks, integrated with mechanistic checkpoints.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| No Conversion | Catalyst poisoning by Pyrazole N. | Switch to a bidentate ligand catalyst (e.g., Pd(dppf)Cl |

| Homocoupling (Diyne) | Oxygen presence or excess Cu. | Degas solvents thoroughly (freeze-pump-thaw). Add alkyne slowly (syringe pump) to keep concentration low. Switch to Method B . |

| Vinyl Pyrazole Impurity | Base-mediated elimination. | The base is too strong or temp is too high. Switch from inorganic bases to DIPEA . Lower temp to <50°C. |

| De-iodination | Hydride source present. | Ensure solvent is anhydrous.[8] If using DMF, ensure it is fresh (decomposes to dimethylamine). |

| Black Precipitate | Pd agglomeration (Pd black). | Ligand dissociation. Add excess PPh |

References

-

BenchChem. (2025).[3][8] A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Retrieved from

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides with Terminal Alkynes on Water at Room Temperature.[5] Organic Letters, 10(17), 3793-3796. (Basis for Method C). Link

-

Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Conditions.[5][6] Retrieved from

-

Schrimpf, M., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers.[9] MedChemComm, 6, 1757-1766. (Data on fluoroethyl stability). Link

Sources

- 1. Stability of fluorotrialkylsilanes as prosthetic groups for instant labelling of biomolecules with fluorine-18 - Kent Academic Repository [kar.kent.ac.uk]

- 2. depts.washington.edu [depts.washington.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. severin.su [severin.su]

- 8. benchchem.com [benchchem.com]

- 9. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]

Application Note: Validation of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (FEIP) as a PET Cold Standard

This Application Note provides a comprehensive technical guide for using 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (referred to herein as FEIP ) as a non-radioactive reference standard ("Cold Standard") in the development and validation of the corresponding Positron Emission Tomography (PET) tracer, 1-(2-[¹⁸F]fluoroethyl)-4-iodo-1H-pyrazole .

Introduction & Scientific Context

In the development of fluorine-18 labeled PET radiopharmaceuticals, the Cold Standard is the non-radioactive isotopologue (

-

Chemical Identity Confirmation: It provides the reference retention time (

) for HPLC co-injection, confirming that the radioactive species produced is indeed the desired molecule. -

Biological Validation: It is used in in vitro competitive binding assays to determine the inhibition constant (

) or half-maximal inhibitory concentration (

Target Relevance: The core scaffold, 4-iodopyrazole , is a potent competitive inhibitor of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) , exhibiting significantly higher affinity than the clinical standard fomepizole (4-methylpyrazole). The FEIP tracer is designed to map the expression and activity of these enzymes in hepatic and metabolic disorders.

Chemical Profile: FEIP Cold Standard

| Property | Specification |

| IUPAC Name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole |

| Code Name | FEIP (Cold Standard) |

| Molecular Formula | |

| Molecular Weight | 239.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water. |

| Stability | Light sensitive (C-I bond); Store at -20°C under inert atmosphere. |

| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic, suitable for membrane penetration) |

Protocol: Synthesis of the Cold Standard (FEIP)

Objective: To synthesize high-purity (>98%) non-radioactive FEIP for use as an analytical reference.

Reaction Scheme

The synthesis relies on the N-alkylation of commercially available 4-iodopyrazole using a fluoroethylating agent.

Reagents:

-

Precursor: 4-iodo-1H-pyrazole (1.0 eq)

-

Alkylating Agent: 1-bromo-2-fluoroethane (1.2 eq) OR 2-fluoroethyl tosylate.

-

Base: Cesium Carbonate (

, 2.0 eq) -

Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-1H-pyrazole (200 mg, 1.03 mmol) in anhydrous DMF (5 mL).

-

Activation: Add Cesium Carbonate (670 mg, 2.06 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole nitrogen (

). -

Alkylation: Dropwise add 1-bromo-2-fluoroethane (157 mg, 1.24 mmol).

-

Note: If using the volatile bromide, use a sealed tube or reflux condenser.

-

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The product (FEIP) will appear as a less polar spot compared to the starting pyrazole.

-

Work-up:

-

Cool to RT and dilute with water (20 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: Purify via Flash Column Chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (0-30% EtOAc).

-

Yield Expectation: 60-75% as a pale solid.

Protocol: Analytical Validation (QC)

Before using FEIP as a standard, its structure must be rigorously confirmed.

A. Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz, CDCl

- 7.60 (s, 1H, Pyrazole-H5)

- 7.52 (s, 1H, Pyrazole-H3)

-

4.75 (dt,

-

4.40 (dt,

-

-NMR: Expect a triplet of triplets around

B. Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Target Ion:

m/z. -

Isotope Pattern: Iodine has no natural isotopes, but check for lack of bromine patterns (to confirm no unreacted alkylating agent).

Application: HPLC Method Development & Co-injection

This is the primary application of the Cold Standard. You must establish an HPLC method where the Cold Standard (UV signal) and the Hot Tracer (Radio signal) can be overlaid.

Workflow Visualization

Figure 1: The Co-injection Workflow. The Cold Standard validates the identity of the Hot Tracer.

HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5

m, -

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 254 nm (Absorbance of the pyrazole ring).

Co-injection Procedure

-

Cold Run: Inject 10

L of FEIP (1 mg/mL). Record retention time (e.g., -

Hot Run: Inject an aliquot of the purified [

F]FEIP. Record radio-trace -

Spike (Co-injection): Mix the Cold Standard and Hot Tracer in one vial and inject.

-

Acceptance Criteria:

-

The UV peak and Radioactive peak must align.

-

Time Offset: The Radio peak typically appears 0.1–0.3 minutes after the UV peak if the Rad detector is downstream in the series. This offset must be constant and accounted for.

-

Resolution: The product peak must be resolved from the precursor (4-iodopyrazole) and any defluorinated byproducts.

-

Application: In Vitro Binding Assay (Ki Determination)

To validate FEIP as a useful tracer, you must prove it binds to ADH/CYP2E1 with high affinity.

Assay Logic

Since you cannot easily perform saturation binding with a short half-life isotope (

Protocol: ADH Enzymatic Inhibition Assay

-

Enzyme: Purified Horse Liver ADH (Sigma-Aldrich).

-

Substrate: Ethanol (variable concentration) + NAD+ (Cofactor).

-

Inhibitor: FEIP Cold Standard (Serial dilution:

M to -

Detection: Monitor the formation of NADH via absorbance at 340 nm .

-

Calculation:

-

Plot Reaction Velocity (

) vs. Log[Inhibitor]. -

Fit data to the Cheng-Prusoff equation to derive

from the observed -

Target

: For a successful PET tracer,

-

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Solution |

| Peak Tailing (HPLC) | Interaction of Pyrazole Nitrogen with silanols. | Ensure 0.1% TFA or Formic Acid is present in the mobile phase to protonate the basic nitrogen. |

| De-iodination | Photolytic cleavage of C-I bond. | Keep all standard solutions in amber vials. Avoid prolonged exposure to fluorescent light. |

| Retention Time Drift | Temperature fluctuation or pH change. | Use a column oven (25°C or 30°C) and fresh buffer. |

| Low UV Signal | Low extinction coefficient at 254 nm. | Check UV spectrum of FEIP; Pyrazoles may have maxima closer to 220-230 nm. Adjust detector. |

References

-

Fomepizole Mechanism: McMartin, K. E., et al. (1975). "Methanol poisoning: role of formate metabolism in the monkey." Journal of Pharmacology and Experimental Therapeutics. Link

-

Iodopyrazole Potency: Theorell, H., et al. (1969). "On the effects of some pyrazole derivatives on the activity of liver alcohol dehydrogenase." Biochemical Pharmacology. Link

-

General PET Validation: FDA Guidance for Industry. (2012). "PET Drug Products—Current Good Manufacturing Practice (CGMP)." Link

-

Fluorine-18 Chemistry: Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. Link

Technical Application Note: Precision Cross-Coupling of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed cross-coupling of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and potential PET (Positron Emission Tomography) radioligands.

The presence of the 2-fluoroethyl moiety presents a specific chemoselective challenge: maintaining the integrity of the alkyl fluoride against

Chemical Profile & Reactivity Analysis

| Feature | Specification | Reactivity Implication |

| Substrate | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole | CAS: 1443278-85-0 |

| Reactive Handle | C(4)-Iodine | High reactivity toward Oxidative Addition (Pd |

| Sensitive Motif | Potential for E2 elimination to | |

| Coordination | Pyrazole N(2) | Weakly coordinating; potential to retard catalyst turnover if low-ligand Pd sources are used. |

Mechanistic Insight: The "Fluorine Stability" Window

While the C-F bond is robust (

Methodology 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This is the primary method for attaching aryl or heteroaryl groups to the pyrazole core.

Reaction Design

-

Catalyst:

is chosen over -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).[1] The water is essential for the transmetallation step (formation of the hydroxo-palladium species).

Step-by-Step Protocol

Reagents:

-

1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

- (3 – 5 mol%)

- (2.5 equiv)

-

Solvent: 1,4-Dioxane and degassed Water.

Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the pyrazole substrate, arylboronic acid, and

. -

Inertion: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Catalyst Addition: Add the Palladium catalyst quickly under a positive flow of inert gas.

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to pyrazole).

-

Reaction: Heat the block to 85°C . Stir vigorously.

-

Note: Reaction typically completes in 2–4 hours. Monitor by LC-MS (Look for consumption of starting material

).

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Methodology 2: Sonogashira Coupling (Alkynylation)

Used for introducing alkyne linkers.[3]

Reagents:

-

Substrate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

- (3 mol%)

- (2 mol%)

-

Base/Solvent:

/ THF (1:1).

Critical Note: De-gas the solvents thoroughly. Oxygen causes homocoupling of the alkyne (Glaser coupling), which consumes the reagent.

Visualizations & Workflows

Experimental Workflow Diagram

Caption: Optimized workflow for Suzuki-Miyaura coupling of fluoroethyl-iodopyrazole.

Mechanistic Logic: Preventing Side Reactions

Caption: Decision tree highlighting the risk of beta-elimination with strong bases.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Pyrazole N. | Switch to high-turnover catalyst like XPhos Pd G2 or increase Pd loading to 5 mol%. |

| De-iodination (Ar-H) | Ensure solvent is anhydrous/degassed.[4] Switch solvent to Toluene/Water.[4][5] | |

| N-Vinyl byproduct | Base is too strong. | Confirm use of |

| Black Precipitate | Pd precipitation (Pd black). | Ligand dissociation. Add excess ligand (e.g., free |

References

-

BenchChem. (2025).[1][4] A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Retrieved from

-

Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions in Aqueous Media. Retrieved from

-

Düfert, M. A., et al. (2013).[6] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] Journal of the American Chemical Society.[6] Retrieved from

-

Li, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

Application Notes & Protocols: Strategic Use of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous approved therapeutics ranging from kinase inhibitors to treatments for erectile dysfunction.[1] Its metabolic stability and versatile geometry make it a cornerstone in medicinal chemistry.[1][2][3] The value of this scaffold is significantly enhanced by strategic functionalization. The incorporation of fluorine, the most electronegative element, is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5][6] Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[7]

Complementing the pyrazole core and the fluoroethyl sidechain, the iodine atom at the C4-position of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole serves as a highly versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for the facile and regioselective introduction of a wide array of molecular fragments under relatively mild conditions.[8] This trifecta of features—a stable heterocyclic core, a modulating fluoroethyl group, and a reactive iodinated site—renders 1-(2-fluoroethyl)-4-iodo-1H-pyrazole an exceptionally valuable building block for the synthesis of complex pharmaceutical intermediates. These application notes provide detailed protocols for its use in key synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole and Related Structures

| Property | Value / Description | Source / Note |

| IUPAC Name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole | - |

| Molecular Formula | C₅H₆FIN₂ | Calculated |

| Molecular Weight | 240.02 g/mol | Calculated |

| Appearance | Expected to be a powder or low-melting solid. | [9] |

| Purity | ≥95% (typical for commercial sources) | [10] |

| Storage | Store in a cool, dry place (2-8°C recommended), sealed from light and moisture. | [11] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane). | General knowledge |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation). | [9] |

| Precautionary Statements | P261, P280, P305+P351+P338 (Avoid breathing dust, Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [9] |

Safety & Handling: Researchers should handle 1-(2-fluoroethyl)-4-iodo-1H-pyrazole in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[12] For 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, this reaction is the premier method for synthesizing 4-aryl or 4-heteroaryl pyrazole intermediates, which are common motifs in kinase inhibitors.[13] The high reactivity of the C-I bond allows these couplings to proceed efficiently, often under microwave irradiation to accelerate reaction times.[14][15]

Causality in Experimental Design

-

Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a robust, commercially available choice. The bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate the key steps of oxidative addition and reductive elimination.[15]

-

Base: A base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium center.[12] Cesium carbonate (Cs₂CO₃) is often used in microwave protocols due to its high solubility and efficacy.[14]

-

Solvent System: A mixture of an organic solvent (like DME or dioxane) and water is used to dissolve both the organic-soluble pyrazole and the water-soluble inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[15]

Diagram: Suzuki-Miyaura Workflow

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-1-(2-fluoroethyl)-1H-pyrazoles

Materials:

-

1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv, e.g., 120 mg, 0.5 mmol)

-

Arylboronic acid (1.0-1.2 equiv, e.g., 0.5-0.6 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, e.g., 11.6 mg)

-

Cesium carbonate [Cs₂CO₃] (2.5 equiv, e.g., 407 mg, 1.25 mmol)

-

1,2-Dimethoxyethane (DME) (3 mL)

-

Deionized Water (1.2 mL)

-

Microwave vial (10 mL) with stir bar

Procedure:

-

To a 10 mL microwave vial containing a magnetic stir bar, add 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (120 mg, 0.5 mmol) and the desired arylboronic acid (1.0-1.2 equiv).

-

Add DME (3 mL) and water (1.2 mL).

-

Purge the vial with a stream of nitrogen or argon for 2-3 minutes to create an inert atmosphere.

-

Under the inert atmosphere, add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407 mg, 2.5 equiv).

-

Securely seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 90°C for 5-15 minutes.

-

Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting iodopyrazole is consumed.

-

Once complete, allow the vial to cool to room temperature.

-

Quench the reaction by adding 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-1-(2-fluoroethyl)-1H-pyrazole.[14][15]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield |

| Phenylboronic Acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 10 min | Good-Excellent |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 12 h | Good-Excellent |

| Pyridin-3-ylboronic Acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 h | Moderate-Good |

Application 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for constructing carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16] This transformation is invaluable for synthesizing alkynylpyrazole intermediates, which can be further elaborated or may themselves possess biological activity. The reaction is typically co-catalyzed by palladium and copper salts.[8]

Causality in Experimental Design

-

Palladium Cycle: Similar to the Suzuki coupling, the palladium catalyst undergoes oxidative addition with the C-I bond of the pyrazole.

-

Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the alkyne itself.[16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

-

Ligand: Triphenylphosphine (PPh₃), often introduced as part of the palladium complex (e.g., PdCl₂(PPh₃)₂), stabilizes the palladium catalyst throughout the cycle.

Diagram: Sonogashira Catalytic Cycle

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

Protocol 2: Synthesis of 4-Alkynyl-1-(2-fluoroethyl)-1H-pyrazoles

Materials:

-

1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv, e.g., 120 mg, 0.5 mmol)

-

Terminal Alkyne (1.2 equiv, e.g., 0.6 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, e.g., 7 mg)

-

Copper(I) iodide [CuI] (4 mol%, e.g., 3.8 mg)

-

Triethylamine [Et₃N] or Diisopropylamine [DIPA] (5 mL)

-

Anhydrous Tetrahydrofuran [THF] (5 mL, optional co-solvent)

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (7 mg, 2 mol%) and CuI (3.8 mg, 4 mol%).

-

Add a solution of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (120 mg, 0.5 mmol) in triethylamine (5 mL). If the pyrazole solubility is low, THF can be used as a co-solvent.

-

Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or heat gently (e.g., 40-50°C) for 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, a precipitate of triethylammonium iodide may be observed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then brine (15 mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography (silica gel) to obtain the desired 4-alkynyl pyrazole.[8][17][18]

Table 3: Representative Conditions for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Temp (°C) | Time | Typical Yield |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | RT to 40°C | 4 h | Good |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2%) | CuI (4%) | DIPA/THF | RT | 2 h | High |

| 1-Hexyne | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | 50°C | 12 h | Moderate-Good |

Application 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[19] It is particularly critical in pharmaceutical synthesis for installing amine functionalities that are key for target binding, often acting as hydrogen bond donors or acceptors.[20] The N-fluoroethyl group on our substrate precludes self-coupling or other side reactions at the pyrazole nitrogen, making it an ideal substrate for C4-amination.[21]

Causality in Experimental Design

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are required. These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[22] Using a pre-catalyst (e.g., XPhos Pd G2) can improve reaction consistency and efficiency.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[22]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Diagram: Scaffold Diversification

Caption: Diversification of the Pyrazole Scaffold.

Protocol 3: Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazoles

Materials:

-

1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv, e.g., 120 mg, 0.5 mmol)

-

Primary or Secondary Amine (1.2 equiv, e.g., 0.6 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol% Pd, e.g., 11.5 mg)

-

Xantphos (5 mol%, e.g., 14.5 mg)

-

Sodium tert-butoxide [NaOtBu] (1.4 equiv, e.g., 67 mg, 0.7 mmol)

-

Anhydrous Toluene or Dioxane (5 mL)

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask that has been oven-dried and cooled under an inert atmosphere, add Pd₂(dba)₃ (11.5 mg), Xantphos (14.5 mg), and NaOtBu (67 mg).

-

Add 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (120 mg, 0.5 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) followed by the amine (1.2 equiv).

-

Seal the flask and heat the reaction mixture in an oil bath at 80-110°C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude material via flash column chromatography to afford the desired 4-amino pyrazole derivative.[20][22]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield |

| Piperidine | Pd₂(dba)₃ (2.5) / Xantphos (5) | NaOtBu (1.4) | Toluene | 100 | 12 h | Good |

| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 h | Moderate-Good |

| Allylamine | CuI (5) / Ligand (20) | t-BuOK (2.0) | DMF | 100 | 24 h | Moderate |

Conclusion

1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a powerful and versatile building block for the construction of complex pharmaceutical intermediates. The fluoroethyl group provides a handle for modulating physicochemical properties, while the strategically placed iodo group allows for reliable and regioselective functionalization via robust palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide researchers with a validated toolkit to leverage this reagent in the synthesis of diverse molecular scaffolds, accelerating the path of drug discovery and development.

References

-

Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

-

Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Publications URL: [Link]

-

Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles Source: PMC (PubMed Central) URL: [Link]

-

Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: ChemistrySelect URL: [Link]

-

Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: Chemistry – An Asian Journal URL: [Link]

-

Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed URL: [Link]

-

Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: RSC Publishing URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC (PubMed Central) URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (PubMed Central) URL: [Link]

-

Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews URL: [Link]

-

Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: PubMed URL: [Link]

-

Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-iodopyrazoles: A Brief Review Source: ResearchGate URL: [Link]

-

Title: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid Source: American Elements URL: [Link]

-

Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC (PubMed Central) URL: [Link]

-

Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]

-

Title: 1-(2,2-Difluoroethyl)-4-iodo-1h-pyrazole-3-carboxylicacid Source: MySkinRecipes URL: [Link]

-

Title: Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Source: ResearchGate URL: [Link]

-

Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Source: ResearchGate URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: 4-Iodopyrazole, 99% | Drug Information, Uses, Side Effects Source: PharmaCompass URL: [Link]

-

Title: Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Source: ResearchGate URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanelements.com [americanelements.com]

- 10. 1-(2-fluoroethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole AKSci HTS028599 [aksci.com]

- 11. chemscene.com [chemscene.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. html.rhhz.net [html.rhhz.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Welcome to the technical support center for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Introduction: Understanding the Molecule

1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the unique reactivity of the substituted pyrazole ring. However, the presence of both an iodo-substituent and an N-fluoroethyl group introduces specific stability considerations, particularly in basic environments. This guide will dissect the potential reactivity of each component to provide a comprehensive stability profile.

The pyrazole core is an aromatic heterocycle containing two adjacent nitrogen atoms.[2] The nitrogen at position 1 (N1) is pyrrole-like and can be deprotonated under basic conditions, while the nitrogen at position 2 (N2) is pyridine-like and basic.[3][4] The 4-iodo substituent offers a handle for cross-coupling reactions, but the C-I bond can be susceptible to nucleophilic attack or dehalogenation. The N-(2-fluoroethyl) group introduces fluorine, which can modulate the electronic properties and metabolic stability of the final molecule.[5][6] However, this group also presents a potential pathway for elimination reactions under basic conditions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole in basic media.

Q1: Is the 4-iodopyrazole core stable to common inorganic bases?

A1: Generally, the 4-iodopyrazole core exhibits good stability towards a range of inorganic bases. It has been shown to be stable in the presence of 20% aqueous sodium hydroxide at room temperature and potassium t-butoxide at elevated temperatures (up to 130 °C).[7] This robustness allows for its use in various base-mediated reactions, such as cross-coupling and condensation reactions.[8] However, the stability can be compromised under specific conditions.

Q2: What are the primary degradation pathways for the 4-iodopyrazole ring under basic conditions?

A2: The two main potential degradation pathways for the 4-iodopyrazole moiety are:

-

Nucleophilic Aromatic Substitution (SNA_r_): The iodine atom can be displaced by strong nucleophiles. While this is often a desired reaction in functionalization, it can be an unwanted side reaction if another part of the molecule is the intended target.[7]

-

Deprotonation-driven Ring Opening: In the presence of a very strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring-opening.[9][10] This is a less common pathway but should be considered when using exceptionally strong bases.

Q3: Can the N-(2-fluoroethyl) group undergo degradation in the presence of a base?

A3: Yes, the N-(2-fluoroethyl) group is susceptible to base-mediated elimination to form N-vinylpyrazole. Due to the strength of the C-F bond, fluoride is a poor leaving group, making a direct E2 elimination mechanism less likely.[7][11] However, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a plausible pathway. The pyrazole ring can stabilize an adjacent carbanion formed upon deprotonation of the α-carbon by a strong base. Subsequent elimination of the fluoride ion would lead to the vinylpyrazole derivative.[7][8]

Q4: How does the N-(2-fluoroethyl) group affect the acidity of the pyrazole ring?

A4: The electron-withdrawing nature of the fluorine atom in the 2-fluoroethyl group will decrease the electron density on the pyrazole ring through an inductive effect. This will make the pyrazole ring less basic and the N1-proton more acidic compared to an unsubstituted N-alkyl pyrazole.[1] Consequently, deprotonation at N1 will occur with weaker bases.

Q5: Are there any specific combinations of reagents that should be avoided when working with this compound under basic conditions?

A5: Caution should be exercised with the following:

-

Strong Bases in Combination with High Temperatures: This can promote the E1cb elimination of the N-(2-fluoroethyl) group.

-

Bases in the Presence of Oxidizing Agents: For instance, the combination of ammonium hydroxide and iodine can lead to further iodination of the pyrazole ring.[7][12]

-

Strong Nucleophiles: If the desired reaction does not involve the displacement of the iodine, strong nucleophiles should be avoided to prevent unwanted SNAr reactions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 1-(2-fluoroethyl)-4-iodo-1H-pyrazole in basic media.

| Observation | Potential Cause | Suggested Action |

| Low yield of desired product, formation of a more polar byproduct. | Nucleophilic displacement of the iodine atom. | - Use a less nucleophilic base. - Lower the reaction temperature. - Protect other nucleophilic sites in the reaction mixture if possible. |

| Formation of a non-polar byproduct, disappearance of the starting material. | Base-induced elimination of the N-(2-fluoroethyl) group to form N-vinylpyrazole. | - Use a weaker, non-nucleophilic base (e.g., a hindered amine base like DBU or DIPEA).[11] - Perform the reaction at a lower temperature. - Reduce the reaction time. |

| Complex mixture of products, difficult to purify. | Multiple degradation pathways occurring simultaneously (e.g., both substitution and elimination). | - Re-evaluate the choice of base and solvent. - Perform a stability study of the starting material under the reaction conditions without the other reagents. - Utilize in-situ reaction monitoring (e.g., TLC, LC-MS) to track product formation and degradation.[9][13] |

| Reaction does not proceed to completion. | Insufficiently basic conditions for the desired transformation. The N-fluoroethyl group reduces the basicity of the pyrazole nitrogen. | - Use a stronger base. - If N1-deprotonation is required, consider using a stronger, non-nucleophilic base. |

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole under basic conditions.

Caption: Potential degradation pathways for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole in basic media.

Experimental Protocols

To assist in evaluating the stability of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole in your specific reaction conditions, we provide the following generalized protocols.

Protocol 1: General Stability Assessment under Basic Conditions

This protocol allows for the determination of the compound's stability in the presence of a specific base and solvent system over time.

Materials:

-

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

-

Anhydrous solvent (e.g., THF, DMF, Dioxane)

-

Base of interest (e.g., NaH, K2CO3, Cs2CO3, DBU)

-

Internal standard (e.g., dodecane, naphthalene)

-

Reaction vessel (e.g., round-bottom flask with a stir bar)

-

TLC plates or LC-MS vials

-

Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 eq) and the internal standard (1.0 eq).

-

Add the anhydrous solvent to dissolve the solids.

-

Take an initial time point (t=0) sample for analysis (TLC or LC-MS).

-

Add the base (e.g., 1.2 eq) to the reaction mixture.

-

Stir the reaction at the desired temperature.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

-

Quench each aliquot with the quenching solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the organic extracts by TLC or LC-MS to determine the extent of degradation of the starting material relative to the internal standard.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the compound under basic conditions.

Conclusion

1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a valuable synthetic intermediate, but its successful application requires a thorough understanding of its stability profile. While the 4-iodopyrazole core is relatively robust, the N-(2-fluoroethyl) group presents a potential liability under strong basic conditions, primarily through an E1cb elimination pathway. By carefully selecting the base, solvent, and temperature, and by utilizing the troubleshooting guide and experimental protocols provided, researchers can mitigate undesired side reactions and achieve their desired synthetic outcomes.

References

- El-Metwally, A. M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 14(3), 195-206.

- Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(20), 8996-9031.

- Dolbier Jr, W. R. (2005). Structure, reactivity, and chemistry of fluoroalkyl radicals. Chemical reviews, 105(10), 3575-3608.

-

University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

-

Southern Illinois University Edwardsville. Elimination Reactions. [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ACS medicinal chemistry letters, 11(11), 2138-2144.

-

ResearchGate. Fluorine in Heterocyclic Chemistry Volume 2. [Link]

-

Michigan State University, Department of Chemistry. Amine Reactivity. [Link]

-

University of Liverpool, Department of Chemistry. Diazoles & diazines: properties, syntheses & reactivity. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Pharmaceutical Press. Understanding the chemical basis of drug stability and degradation. [Link]

-

Chemguide. Amines as bases. [Link]

-

SlideShare. Part Two: Reactions. [Link]

-

International Journal of Research and Analytical Reviews. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. wyzant.com [wyzant.com]

- 9. How To [chem.rochester.edu]

- 10. chemrevise.org [chemrevise.org]

- 11. siue.edu [siue.edu]

- 12. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

High-resolution mass spectrometry (HRMS) data for fluoroethyl iodopyrazole

[1]

Executive Summary & Comparative Analysis

Fluoroethyl Iodopyrazole (FEIP) is a bifunctional heterocyclic building block.[1] Its analysis demands high-resolution techniques due to the unique mass defect of Iodine and the necessity to confirm the presence of the single Fluorine atom against non-fluorinated impurities (e.g., ethyl analogs) common in synthesis.[1]

This guide compares the analytical performance of HRMS (Orbitrap/Q-TOF) for FEIP against standard Low-Resolution MS (Single Quad) and NMR, demonstrating why HRMS is the superior choice for definitive structural validation in drug development workflows.[1]

Performance Matrix: HRMS vs. Alternatives

| Feature | HRMS (Orbitrap/Q-TOF) | Low-Res MS (Single Quad) | 1H-NMR |

| Mass Accuracy | < 5 ppm (Confirms Elemental Comp.) | ~0.1-0.5 Da (Ambiguous) | N/A |

| Impurity Detection | High (Detects des-fluoro analogs) | Low (Isobaric interferences) | Medium (Requires high purity) |

| Isotopic Pattern | Resolves fine structure | Basic pattern only | N/A |

| Sensitivity | Femtomole range | Picomole range | Micromole range |

| Throughput | High (LC-MS compatible) | High | Low |

Verdict: While NMR provides connectivity, HRMS is indispensable for confirming the successful incorporation of the fluoroethyl group and the integrity of the iodine-carbon bond, particularly when assessing metabolic stability or radiotracer purity where concentrations are low.[1]

Chemical Profile & Theoretical Data

To validate experimental data, one must first establish the theoretical baseline.[1]

-

Compound Name: 1-(2-fluoroethyl)-4-iodopyrazole[1]

-

Chemical Formula: C

H -

Molecular Weight: ~239.96 g/mol [1]

Exact Mass Calculation (Monoisotopic)

| Element | Count | Mass Contribution |

| Carbon (12C) | 5 | 60.00000 |

| Hydrogen (1H) | 6 | 6.04698 |

| Fluorine (19F) | 1 | 18.99840 |

| Iodine (127I) | 1 | 126.90447 |

| Nitrogen (14N) | 2 | 28.00610 |

| Neutral Mass | 239.95595 | |

| Protonated [M+H]+ | 240.96323 |

Note: The negative mass defect of Iodine significantly shifts the exact mass, making it distinct from biological background noise.[1]

Experimental Protocol: HRMS Acquisition

This protocol ensures optimal ionization and detection limits for pyrazole derivatives.[1]

Phase 1: Sample Preparation

-

Stock Solution: Dissolve 1 mg of FEIP in 1 mL of HPLC-grade Methanol (MeOH).

-

Working Standard: Dilute stock 1:1000 in 50:50 MeOH:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.[1]

-

Causality: Formic acid ensures protonation of the pyrazole nitrogen (pKa ~2.5), essential for ESI+ sensitivity.[1]

-

-

Filtration: Pass through a 0.2 µm PTFE filter to remove particulates that could clog the ESI capillary.[1]

Phase 2: Instrument Parameters (Orbitrap Exploris 480 / Q-Exactive)

-

Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.[1]

-

Spray Voltage: 3.5 kV.[1]

-

Capillary Temp: 320°C.[1]

-

Sheath Gas: 35 arb units (Stabilizes the spray).[1]

-

Resolution: 60,000 @ m/z 200 (Crucial for resolving isotopic fine structure).[1]

-

Scan Range: m/z 100 – 500.[1]

Phase 3: Data Acquisition Workflow

The following diagram illustrates the logical flow from synthesis to data validation.

Figure 1: Analytical workflow for HRMS validation of Fluoroethyl Iodopyrazole.

Data Interpretation & Fragmentation Analysis

Correct interpretation of the MS/MS spectrum is vital for structural confirmation.[1]

Primary MS1 Spectrum

-

Base Peak: m/z 240.9632 (Corresponds to [M+H]+).[1]

-

Isotopic Pattern:

MS/MS Fragmentation Pathway (HCD @ 35 NCE)

Upon collision-induced dissociation (CID/HCD), FEIP exhibits a characteristic fragmentation pattern useful for "fingerprinting."[1]

-

Parent Ion: m/z 240.96[1]

-

Loss of HF (20 Da): m/z 220.96 (Formation of vinyl-iodopyrazole).[1]

-

Loss of Iodine (127 Da): m/z 113.05 (Fluoroethyl-pyrazole radical cation).[1]

-

Significance: Confirms the C-I bond is weaker than the pyrazole ring bonds.[1]

-